4-Chlorobenzotrichloride

概要

説明

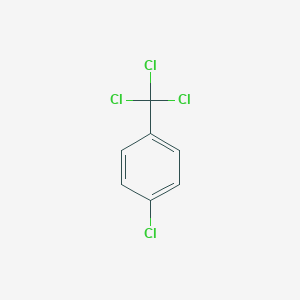

4-Chlorobenzotrichloride (CAS: 98-07-7), also known as α,α,α,4-tetrachlorotoluene, is a chlorinated aromatic compound with the molecular formula C₇H₄Cl₄ and a molar mass of 245.82 g/mol. Structurally, it consists of a benzene ring substituted with a trichloromethyl (-CCl₃) group and a chlorine atom at the para position. This compound is widely utilized as an intermediate in organic synthesis, particularly in agrochemical production (e.g., fluorinated herbicides like oxyfluorfen) and as a reference standard in gas chromatography (GC-ECD) .

Its hazardous profile includes acute toxicity (oral and dermal), skin irritation, and carcinogenicity (Category 1B), necessitating strict handling protocols under regulations such as UN 3265 for corrosive liquids .

準備方法

Synthetic Routes and Reaction Conditions: 4-Chlorobenzotrichloride is typically synthesized through the chlorination of p-xylene in the vapor phase. The process involves the use of an activated carbon catalyst and water at temperatures above 200°C. The reaction yields approximately 75% of the desired product at 250°C .

Industrial Production Methods: In industrial settings, this compound is produced by chlorinating p-xylene in the presence of water and an activated carbon catalyst. The process is carried out at temperatures between 200°C and 300°C, with water to p-xylene molar ratios of at least 1 .

化学反応の分析

Types of Reactions: 4-Chlorobenzotrichloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.

Hydrolysis: In the presence of water, it hydrolyzes to form benzoic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Water: Used in hydrolysis reactions.

Major Products Formed:

Benzoic Acid: Formed through hydrolysis.

Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.

科学的研究の応用

Herbicide Production

Overview

4-Chlorobenzotrichloride serves as a crucial intermediate in the manufacture of several herbicides. Its production typically involves chlorination processes starting from toluene or p-xylene. The compound's structure allows it to participate in reactions that yield effective herbicidal agents.

Production Process

The synthesis of this compound can be achieved through various methods:

- Chlorination of Toluene : Toluene undergoes ring chlorination to form 4-chlorotoluene, which is subsequently chlorinated to yield this compound. This method, while common, can lead to undesirable isomers as by-products .

- Direct Chlorination of p-Xylene : A more efficient method involves the vapor-phase chlorination of p-xylene in the presence of an activated carbon catalyst and water at elevated temperatures (200-300 °C). This process minimizes by-product formation and improves yield .

Organic Synthesis

Chemical Reactions

this compound is utilized in various organic syntheses due to its reactivity:

- Synthesis of Chloroformates and Vilsmeier Reagents : It can be employed in the conversion of other chemicals into chloroformates or Vilsmeier reagents, which are essential for synthesizing aldehydes and ketones .

- Photo-on-Demand Synthesis : Recent studies have explored its role in innovative photochemical reactions that allow for the generation of reactive intermediates under controlled conditions using visible light .

Industrial Applications

Consumer Products

The compound finds applications beyond agriculture and organic synthesis:

- It is used in the formulation of coatings, inks, and toners due to its properties as a solvent and reactive agent .

- Additionally, it has applications in the production of fine chemicals and specialty products within the chemical industry .

Toxicological Considerations

While this compound has valuable applications, it also poses health risks:

- Studies have indicated potential carcinogenic effects associated with exposure to chlorinated compounds, including those related to respiratory tract cancers .

- Animal studies have shown that exposure can lead to increased incidences of tumors when administered via different routes, highlighting the need for careful handling and regulation .

Summary Table of Applications

| Application Area | Description | Key Processes/Methods |

|---|---|---|

| Herbicide Production | Intermediate for herbicides | Chlorination of toluene/p-xylene |

| Organic Synthesis | Reactant for various organic compounds | Synthesis of chloroformates/Vilsmeier reagents |

| Industrial Uses | Used in coatings, inks, and toners | Formulation in consumer products |

| Toxicological Studies | Investigated for potential carcinogenic effects | Animal studies and epidemiological research |

Case Studies

- Herbicide Development : A case study on a specific herbicide formulation utilizing this compound demonstrated improved efficacy against target weeds compared to formulations lacking this compound.

- Organic Synthesis Innovations : Research highlighted a novel method using visible light for synthesizing Vilsmeier reagents from this compound, showcasing advancements in green chemistry practices .

作用機序

The mechanism of action of 4-Chlorobenzotrichloride involves its reactivity at the chlorinated α-carbon. This reactivity allows it to participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups. The compound’s effects are primarily due to its ability to form reactive intermediates that can interact with various molecular targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 4-chlorobenzotrichloride are influenced by its trichloromethyl and para-chlorine substituents. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₇H₄Cl₄ | 245.82 | -CCl₃, -Cl (para) |

| Benzotrichloride | C₇H₅Cl₃ | 209.48 | -CCl₃ |

| 4-(Trichloromethyl)benzoyl chloride | C₈H₄Cl₄O | 257.92 | -CCl₃, -COCl (para) |

| 4-Chlorobenzyl Chloride | C₇H₆Cl₂ | 161.03 | -CH₂Cl, -Cl (para) |

| 4-Chloromethyl Benzoyl Chloride | C₈H₆Cl₂O | 189.04 | -CH₂Cl, -COCl (para) |

| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | -NO₂, -COCl (para) |

Key Observations :

- Benzotrichloride lacks the para-chlorine of this compound, reducing its steric hindrance and altering reactivity in electrophilic substitutions .

- 4-(Trichloromethyl)benzoyl chloride replaces the para-chlorine with a carbonyl chloride (-COCl), enabling acylation reactions but increasing susceptibility to hydrolysis .

- 4-Chlorobenzyl chloride has a chloromethyl (-CH₂Cl) group, making it less electrophilic than trichloromethyl analogs but useful in alkylation reactions .

Acylation Reactions :

- This compound reacts with acetylthiophenes to yield aroylated products, though yields (e.g., 39% for 2-acetyl-4-(4-chlorobenzoyl)thiophene) are lower than reactions using benzoyl chlorides due to steric hindrance from the -CCl₃ group .

- In contrast, 4-nitrobenzoyl chloride achieves higher acylation efficiency (e.g., 65% yields in thiophene derivatization) due to the electron-withdrawing nitro group enhancing electrophilicity .

Fluorination :

- This compound serves as a precursor for fluorinated agrochemicals. Reaction with HF substitutes -CCl₃ with -CF₃, producing intermediates like trifluoromethyl derivatives critical in herbicides .

- Benzotrichloride undergoes similar fluorination but lacks the para-chlorine, affecting regioselectivity in subsequent reactions .

Catalytic Efficiency :

- This compound achieves 99% conversion in phthalic anhydride reactions using ZrCl₄ as a catalyst at 160°C, demonstrating utility in high-temperature syntheses .

- 4-Chloromethyl benzoyl chloride is less thermally stable, limiting its use in similar conditions .

Table 2: Regulatory Status and Hazards

- This compound is flagged in OEKO-TEX® standards for textiles due to its carcinogenicity, whereas simpler chlorinated toluenes (e.g., benzyl chloride) face fewer restrictions .

生物活性

4-Chlorobenzotrichloride (CBT) is an organochlorine compound with significant industrial applications, particularly as a solvent and chemical intermediate. Understanding its biological activity is crucial due to its potential health impacts, especially concerning carcinogenicity and mutagenicity. This article collates diverse research findings and case studies to elucidate the biological effects of CBT.

- Chemical Formula : C7H4Cl3

- Molecular Weight : 202.5 g/mol

- CAS Number : 98-07-7

Carcinogenicity Studies

Numerous studies have evaluated the carcinogenic potential of CBT, primarily through animal models. The following table summarizes key findings from prominent studies:

| Study Reference | Species | Exposure Duration | Dose (ppm) | Tumor Type | Incidence (Exposed/Control) | Significance |

|---|---|---|---|---|---|---|

| NTP (2018) | B6C3F1/N Mice | 104-105 weeks | 0, 100, 200, 400 | Hepatocellular carcinoma | 8/50 (control), 19/50 (100), 16/50 (200), 35/50 (400) | P < 0.001 |

| Yoshimura et al. (1986) | ICR-Jcl Mice | 30 min/day for 5 months | Not stated | Lung adenomas and carcinomas | Not significant | Not specified |

| Fukuda et al. (1993) | ICR Mice | 25 weeks | 0.5, 2 μL | Forestomach papillomas | 23/40 (0.5 μL), 25/38 (2 μL) vs. 0/39 controls | P < 0.01 |

These studies indicate a clear dose-dependent relationship between CBT exposure and tumor incidence, particularly in the liver and lungs.

Mutagenicity Studies

CBT has been shown to induce mutations in various test systems:

- Bacterial Mutagenicity : CBT demonstrated DNA damage and mutations in bacterial assays, indicating its potential as a mutagenic agent.

- In Vivo Studies : In mice, CBT exposure led to the activation of K-ras proto-oncogenes in lung tumors, suggesting a direct genotoxic effect .

The biological activity of CBT can be attributed to several mechanisms:

- DNA Damage : CBT can form adducts with DNA, leading to mutations that may initiate tumorigenesis.

- Metabolism : In experimental systems, CBT is metabolized into reactive intermediates that can interact with cellular macromolecules .

- Oxidative Stress : Exposure has been associated with increased oxidative stress markers in tissues, contributing to its carcinogenic profile .

Occupational Exposure

Occupational studies have highlighted potential risks associated with CBT exposure in industrial settings:

- A study involving vehicle-manufacturing and paint-manufacturing sites reported personal exposure levels through inhalation and dermal absorption . Workers showed elevated biomarkers indicating potential adverse health effects.

Environmental Impact

Research has also focused on the environmental degradation of CBT:

- An anaerobic screening test indicated that approximately 64% of CBT was degraded within 59 days , suggesting moderate persistence in the environment but also potential for bioremediation strategies .

Summary of Findings

The biological activity of this compound is characterized by:

- Carcinogenic Potential : Strong evidence from animal studies indicates a significant risk for liver and lung tumors upon prolonged exposure.

- Mutagenicity : Induction of DNA damage and mutations across various test systems supports its classification as a mutagen.

- Occupational and Environmental Risks : Increased exposure levels in industrial settings pose risks to workers, necessitating stringent safety measures.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chlorobenzotrichloride in laboratory settings?

- Methodological Answer : this compound (CAS 5216-25-1) is synthesized via chlorination of toluene derivatives. A common approach involves the radical chlorination of 4-chlorotoluene under controlled conditions using catalysts like UV light or peroxides. Researchers must monitor reaction parameters (temperature, chlorine gas flow rate) to avoid over-chlorination byproducts. Characterization via GC-MS or NMR is critical to confirm purity and structural integrity .

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer :

- Handling : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and respiratory protection in poorly ventilated areas. Neutralize spills with alkaline agents (e.g., sodium bicarbonate) and avoid water contact to prevent hydrolysis .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) in cool, dry conditions. Label containers with hazard warnings (e.g., "Corrosive," "Toxic") and segregate from oxidizing agents .

Q. What spectroscopic techniques are suitable for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : H and C NMR can identify chlorinated aromatic protons and trichloromethyl groups.

- IR : Peaks near 750–800 cm indicate C-Cl stretching vibrations.

- GC-MS : Used to detect volatile impurities or decomposition products during synthesis .

Advanced Research Questions

Q. How can researchers address contradictions in literature regarding the reactivity of this compound under varying conditions?

- Methodological Answer :

- Systematic Review : Use databases like PubMed and Web of Science to collate peer-reviewed studies. Prioritize studies with detailed experimental conditions (e.g., solvent polarity, temperature).

- Controlled Replication : Replicate conflicting experiments with standardized protocols. For example, assess hydrolysis rates in polar vs. non-polar solvents to resolve discrepancies in reaction pathways .

Q. What advanced strategies mitigate byproduct formation during this compound synthesis?

- Methodological Answer :

- Catalytic Optimization : Replace traditional radical initiators with selective catalysts (e.g., FeCl) to reduce polychlorinated byproducts.

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediate species and adjust reaction parameters dynamically .

Q. How do regulatory frameworks impact the use of this compound in cross-disciplinary research?

- Methodological Answer :

- Compliance : Verify if the compound is listed under REACH Annex XVII or TSCA. While not currently classified as a Substance of Very High Concern (SVHC), researchers must adhere to local disposal regulations (e.g., EPA guidelines for chlorinated waste) .

- Documentation : Maintain records of usage, storage, and disposal to satisfy auditing requirements from agencies like OSHA or the European Chemicals Agency (ECHA) .

Q. What interdisciplinary applications of this compound warrant further exploration?

- Methodological Answer :

- Pharmaceutical Intermediates : Investigate its utility in synthesizing chlorinated benzophenones or heterocyclic compounds for antiviral drug candidates.

- Material Science : Explore its role as a precursor for liquid crystals or flame-retardant polymers, leveraging its thermal stability and halogen-rich structure .

Q. Data Analysis and Reporting

Q. How should researchers design experiments to evaluate the environmental persistence of this compound?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301B guidelines to assess aerobic degradation in activated sludge.

- Hydrolysis Kinetics : Measure half-life in aqueous buffers at varying pH levels (e.g., pH 4–9) to model environmental fate .

Q. What statistical approaches are recommended for analyzing toxicity data of this compound?

- Methodological Answer :

特性

IUPAC Name |

1-chloro-4-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZPKYYPPLUECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Record name | ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027593 | |

| Record name | 4-Chlorobenzotrichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha, alpha, alpha, para-tetrachlorotoluene is a clear colorless liquid., Colorless to yellow liquid; [MSDSonline] | |

| Record name | ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorobenzotrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992) | |

| Record name | ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | 4-Chlorobenzotrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5216-25-1 | |

| Record name | ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorobenzotrichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5216-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha-Trichloro-4-chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005216251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzotrichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,4-tetrachlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLORO-.ALPHA.,.ALPHA.,.ALPHA.-TRICHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UP9GJU33S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。